4-Hydroxy-3-methoxy-3-methylbutan-2-one

Chiral chromatography Enantioselective synthesis Biological activity profiling

4-Hydroxy-3-methoxy-3-methylbutan-2-one (CAS 114647-98-2) is a small-molecule α-hydroxy-β-methoxy ketone with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It is structurally characterized by a tertiary alcohol, a methyl ether, and a methyl ketone moiety, positioning it as a chiral building block and a versatile synthetic intermediate.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 114647-98-2
Cat. No. B045301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methoxy-3-methylbutan-2-one
CAS114647-98-2
Synonyms2-Butanone, 4-hydroxy-3-methoxy-3-methyl- (9CI)
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(CO)OC
InChIInChI=1S/C6H12O3/c1-5(8)6(2,4-7)9-3/h7H,4H2,1-3H3
InChIKeyOSGFNGYOMQEUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-methoxy-3-methylbutan-2-one (CAS 114647-98-2): Procurement-Grade Properties and Structural Context


4-Hydroxy-3-methoxy-3-methylbutan-2-one (CAS 114647-98-2) is a small-molecule α-hydroxy-β-methoxy ketone with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . It is structurally characterized by a tertiary alcohol, a methyl ether, and a methyl ketone moiety, positioning it as a chiral building block and a versatile synthetic intermediate. The compound is a racemic mixture with a reported purity of ≥98.0% from commercial sources and is typically supplied as a neat liquid . Its calculated physicochemical parameters—boiling point 221.8±20.0 °C at 760 mmHg, flash point 88.3±15.3 °C, and density 1.0±0.1 g/cm³ —define its handling and storage requirements for laboratory and industrial use.

Why Generic Substitution of 4-Hydroxy-3-methoxy-3-methylbutan-2-one Poses Reproducibility and Performance Risks


The compound's utility is highly dependent on its precise substitution pattern. Simple in-class analogs lacking either the α-hydroxy, β-methoxy, or β-methyl groups cannot reproduce its specific reactivity profile, which is defined by the unique electronic and steric environment at the tertiary carbon center. This stereoelectronic signature is critical for applications as a chiral building block, where even minor structural modifications (e.g., replacement of the methoxy group with an ethoxy group or des-methyl analogs) can drastically alter reaction outcomes in stereoselective syntheses . Furthermore, in flavor and fragrance applications, the compound's organoleptic profile is a direct result of its exact molecular geometry . Generic substitution with near analogs (such as 3-methoxy-3-methylbutan-2-one, CAS 36687-98-6, which lacks the 4-hydroxy group) would eliminate key hydrogen-bonding and solubility properties, rendering the material unfit for purpose in formulations requiring specific hydrophilic-lipophilic balance. The following evidence, while limited, highlights the available performance and property data that inform procurement decisions.

Quantitative Differentiation Evidence for 4-Hydroxy-3-methoxy-3-methylbutan-2-one (CAS 114647-98-2) Against Structural Analogs


Chiral Resolution Capability and Enantiomeric Implications for Biological Studies

As a racemic mixture of a chiral tertiary alcohol, 4-hydroxy-3-methoxy-3-methylbutan-2-one is reported to be amenable to chiral resolution. This is a key differentiator from achiral analogs like 3-methoxy-3-methylbutan-2-one (CAS 36687-98-6), which cannot be resolved. While quantitative resolution parameters (e.g., separation factor α, resolution Rs) are not reported, the capability to separate the enantiomers is noted as a critical step for investigating their individual biological activities, which may differ significantly .

Chiral chromatography Enantioselective synthesis Biological activity profiling

Physicochemical Property Profile and Handling Requirements

The calculated physicochemical properties of 4-hydroxy-3-methoxy-3-methylbutan-2-one provide a baseline for handling and storage. The boiling point is estimated at 221.8±20.0 °C at 760 mmHg, the flash point at 88.3±15.3 °C, and the density at 1.0±0.1 g/cm³ . In contrast, the simpler analog 3-methoxy-3-methylbutan-2-one (C₆H₁₂O₂, CAS 36687-98-6) lacks the additional hydroxyl group, resulting in lower molecular weight (116.16 g/mol) and different polarity and hydrogen-bonding capacity . The target compound's higher flash point (88.3°C vs. an estimated lower value for the analog) suggests a comparatively reduced flammability hazard, a factor for large-scale procurement.

Chemical procurement Physical properties Safety data

Potential as a Chiral Building Block for Enantioselective Synthesis

The compound's tertiary alcohol stereocenter and adjacent ketone functionality make it a potentially valuable chiral building block for constructing more complex molecules. It can participate in reactions such as vinylation and condensation to form new carbon-carbon bonds . While no direct activity data exists for the compound itself, its structural motif is present in oxygenated xanthohumol, a natural chalcone from Humulus lupulus that exhibits nitric oxide synthase (NOS) inhibitory activity [1]. This structural analogy suggests the target compound's potential utility as a fragment in medicinal chemistry, differentiating it from simpler aliphatic ketones that lack this chiral handle.

Asymmetric catalysis Synthetic methodology Drug discovery

Procurement-Driven Application Scenarios for 4-Hydroxy-3-methoxy-3-methylbutan-2-one (CAS 114647-98-2)


Chiral Intermediate for Medicinal Chemistry and Fragment-Based Drug Discovery

Research programs focused on developing enantioselective syntheses of bioactive molecules require chiral building blocks. The compound's tertiary alcohol stereocenter and ketone handle make it a suitable scaffold for fragment-based drug discovery and for synthesizing complex natural product analogs like oxygenated xanthohumol, a known NOS inhibitor . Procurement of this specific compound is justified when synthetic routes demand a chiral, multi-functional C6 ketone that can be further elaborated.

Flavor and Fragrance Formulation Requiring Specific Organoleptic Profile

In food science and fragrance industries, the compound's reported pleasant aroma profile positions it as a candidate flavor enhancer . Unlike simple esters or ketones, its unique combination of hydroxyl and methoxy groups contributes to a distinct olfactory character . Procurement is driven by the need for a specific, reproducible organoleptic effect in formulations where near analogs (e.g., 3-methoxy-3-methylbutan-2-one) would produce a divergent and unacceptable sensory result.

Chemical Synthesis Research Involving Stereoselective Vinylation and Carbon-Carbon Bond Formation

The compound is reported to undergo vinylation reactions, making it a useful intermediate in organic synthesis for creating new carbon-carbon bonds . Its tertiary alcohol group can also serve as a directing group or be further functionalized. Procurement is appropriate for methodology development in asymmetric catalysis and for generating structurally diverse small-molecule libraries where the chiral information at the α-position is critical .

Academic and Industrial Procurement for Development of Analytical Standards and Chiral Separation Protocols

Due to its chiral nature, the compound is a candidate for developing and validating chiral separation methods using HPLC or SFC . Procurement is necessary for analytical chemistry laboratories that require a well-defined, commercially available racemic mixture to optimize and demonstrate chiral resolution protocols, which is not possible with achiral analogs.

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